molecular formula C₂₄H₂₈O₆ B1139718 Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside CAS No. 210297-54-4

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside

Cat. No. B1139718
M. Wt: 412.48
InChI Key:
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Description

This compound belongs to a class of specialized carbohydrates that have been modified to include protective groups like benzyl and allyl ethers. These modifications are crucial for facilitating selective reactions during the synthesis of complex oligosaccharides, which are of biological significance.

Synthesis Analysis

The synthesis of related compounds involves key steps such as glycosylation, protection, and deprotection reactions. For instance, the synthesis of a model oligosaccharide involved Helferich glycosylation and subsequent removal of protective groups to yield the target compound (Winnik et al., 1982).

Molecular Structure Analysis

Molecular structure determination often involves NMR spectroscopy, allowing for complete assignment of hydrogen spectra, which is crucial for confirming the structure of synthesized compounds. The detailed NMR analysis provides insights into the spatial arrangement of atoms within the molecule and the presence of protective groups.

Chemical Reactions and Properties

The chemical behavior of this compound is influenced by its protective groups, which can undergo selective reactions. For example, protective groups like benzylidene can be selectively removed or modified to facilitate further synthetic transformations. These chemical properties are essential for the stepwise construction of complex molecules.

Physical Properties Analysis

The physical properties, including solubility and melting point, depend on the nature of the protective groups and the overall molecular structure. These properties are critical for determining the compound's behavior in various solvents, which affects its reactivity and purification processes.

Chemical Properties Analysis

The compound's chemical properties are defined by its reactivity towards various chemical reagents. For instance, selective deprotection reactions enable the sequential addition of sugar units in oligosaccharide synthesis. The presence of allyl and benzyl groups allows for specific reactions under controlled conditions, facilitating the synthesis of complex structures.

For further details and a deeper understanding of related compounds and their properties, refer to the cited source:

  • Winnik, F., Brisson, J., Carver, J., & Krepinsky, J. (1982). Syntheses of model oligosaccharides of biological significance.Synthesis of methyl 3,6-DI-O-(α-d-mannopyranosyl)-α-d-mannopyranoside and the corresponding mannobiosides. Carbohydrate Research, 103(1), 15-28. Link to the paper.

Scientific Research Applications

Synthesis of Model Oligosaccharides

"Methyl 2-O-allyl-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl)-α-D-mannopyranoside" was prepared with high yield through Helferich glycosylation. This compound served as a precursor in synthesizing disaccharides like methyl 3-O-(α-D-mannopyranosyl)-α-D-mannopyranoside and methyl 6-O-(α-D-mannopyranosyl)-α-D-mannopyranoside, highlighting its importance in the synthesis of biologically significant oligosaccharides (Winnik, Brisson, Carver, & Krepinsky, 1982).

Chemo-, Stereo-, and Regioselective Transformations

Research into carbohydrate benzylidene acetals has shown that compounds like "Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside" can undergo chemo-, stereo-, and regioselective transformations. These transformations are critical for synthesizing benzyl ethers of benzyl α-D-, methyl β-D-mannopyranosides, and benzyl α-D-rhamnopyranoside, showcasing the compound's utility in creating structurally diverse and complex oligosaccharides (Lipták, Imre, Harangi, Nánási, & Neszmélyi, 1982).

Oligosaccharide Derivatives Synthesis

The compound is instrumental in synthesizing derivatives like "Methyl 2-O-benzyl-6-deoxy-3-C-methyl-α-D-mannopyranoside" and "Methyl α-D-evalopyranoside." These derivatives are synthesized through multiple steps, including cis-hydroxylation and catalytic hydrogenation, demonstrating the compound's versatility in synthesizing sugar derivatives with potential applications in pharmaceuticals and biochemical research (Zagar & Scharf, 1992).

Carbon-13 Labelled Trimannosides Synthesis

The synthesis of carbon-13 labelled trimannosides, using this compound, has contributed to the study of oligosaccharides with specific labelling for NMR studies. This research aids in the detailed structural analysis of carbohydrate molecules, providing insights into their biological functions and interactions (Winnik, Carver, & Krepinsky, 1983).

Future Directions

The compound holds immense promise within the biomedical sector, particularly in the field of drug discovery . Future research could focus on exploring its potential applications in combating various diseases, including malignant tumors, metabolic disorders like diabetes, and contagious ailments .

properties

IUPAC Name

(4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-8-phenylmethoxy-7-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28O6/c1-3-14-26-22-21(27-15-17-10-6-4-7-11-17)20-19(29-24(22)25-2)16-28-23(30-20)18-12-8-5-9-13-18/h3-13,19-24H,1,14-16H2,2H3/t19-,20-,21+,22+,23?,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGKDDPSSKUWEG-NBOVQHNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601125649
Record name Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-O-allyl-3-O-benzyl-4,6-O-benzylidene-a-D-mannopyranoside

CAS RN

210297-54-4
Record name Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=210297-54-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-O-(phenylmethyl)-4,6-O-(phenylmethylene)-2-O-2-propen-1-yl-α-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601125649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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